1-(3,4-Dimethoxybenzyl)-3-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c1-26-13-6-7-14(16(10-13)28-3)18-23-24-20(30-18)22-19(25)21-11-12-5-8-15(27-2)17(9-12)29-4/h5-10H,11H2,1-4H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAXIOFOZSTLPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)NCC3=CC(=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea typically involves multiple steps:
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Formation of the Oxadiazole Ring:
- The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
- Common reagents: Phosphorus oxychloride (POCl₃), acetic anhydride.
- Reaction conditions: Reflux in an appropriate solvent such as acetonitrile or toluene.
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Attachment of the Benzyl Group:
- The benzyl group can be introduced via a nucleophilic substitution reaction.
- Common reagents: Benzyl halides (e.g., benzyl chloride), base (e.g., potassium carbonate).
- Reaction conditions: Room temperature to moderate heating in a polar aprotic solvent like dimethylformamide (DMF).
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Formation of the Urea Linkage:
- The final step involves the reaction of the oxadiazole derivative with an isocyanate or a urea derivative.
- Common reagents: Phenyl isocyanate, urea.
- Reaction conditions: Mild heating in a solvent such as dichloromethane (DCM).
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:
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Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
- Common reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
- Conditions: Acidic or basic medium, often at elevated temperatures.
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Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
- Common reagents: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a catalyst (e.g., palladium on carbon).
- Conditions: Anhydrous conditions for LiAlH₄, room temperature to moderate heating for catalytic hydrogenation.
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Substitution: The benzyl and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
- Common reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
- Conditions: Vary depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The mechanism often involves:
- Inhibition of Tumor Growth : Studies have shown that derivatives of oxadiazoles can inhibit cell proliferation in various cancer cell lines.
- Mechanistic Insights : Molecular docking studies suggest that these compounds may interact with specific enzymes or receptors involved in cancer progression .
Anti-inflammatory Properties
1-(3,4-Dimethoxybenzyl)-3-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea has been evaluated for its anti-inflammatory effects. The compound may modulate inflammatory pathways by:
- Inhibiting Pro-inflammatory Cytokines : This action can reduce inflammation in tissues affected by chronic inflammatory diseases .
Antidiabetic Potential
Preliminary studies suggest that derivatives of this compound may possess antidiabetic properties through mechanisms such as:
- Enhancing Insulin Sensitivity : Research has indicated potential benefits in glucose metabolism regulation .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The oxadiazole ring and methoxy groups can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Anti-Inflammatory Oxadiazole Derivatives
Compound 4i (3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one) shares the 3,4-dimethoxyphenyl-substituted oxadiazole moiety. It demonstrated 62.50% anti-inflammatory activity in carrageenan-induced edema models, attributed to its electron-donating methoxy groups, which stabilize interactions with inflammatory enzymes .
Key Differences :
- Linker Group: Urea (target) vs. propanone (4i) may affect hydrogen-bonding capacity.
- Activity: Urea derivatives often exhibit improved bioavailability and enzyme inhibition due to hydrogen-bond donor-acceptor pairs .
PARP-Targeting Oxadiazole Derivatives
Compound 5x (1-(5-(3-(5-(3,4-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl)phenyl)thiophen-2-yl)ethanone) from shares the 3,4-dimethoxybenzyl substituent. It was evaluated in breast cancer cell lines (MCF-7, MDA-MB-231) for PARP inhibition, a mechanism critical in DNA repair and apoptosis. While exact IC₅₀ values are unavailable, oxadiazole derivatives in this study showed reduced cell viability via PARP suppression and caspase-3 activation .
Structural Comparison :
- Target Compound: Urea linker may enhance binding to PARP’s NAD⁺-binding domain compared to ethanone in 5x.
- Substituents : Both compounds feature methoxy groups, which improve membrane permeability and metabolic stability.
Thiadiazole Analogs
The thiadiazole-based 1-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea () replaces the oxadiazole ring with a thiadiazole. Thiadiazoles exhibit similar heterocyclic electronics but differ in hydrogen-bonding capacity and metabolic stability. No activity data are provided, but thiadiazoles are generally less potent than oxadiazoles in PARP inhibition due to reduced electronegativity .
Urea-Based Structural Analogs
Compound 1-[1-(2,4-dichlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)urea () shares the urea core and 3,4-dimethoxyphenyl group. Its molecular formula (C₁₇H₁₈Cl₂N₂O₃) and mass (369.242 g/mol) highlight the impact of halogen substitution on lipophilicity and binding affinity. Chlorine atoms may enhance hydrophobic interactions, whereas methoxy groups in the target compound favor polar interactions .
Research Implications
The target compound’s dual methoxy substitution and urea linker position it as a promising candidate for PARP inhibition or anti-inflammatory applications. Comparative studies suggest that methoxy groups enhance activity, while the urea core improves target engagement. Further in vitro assays (e.g., PARP activity, caspase-3 activation) are needed to quantify its efficacy relative to analogs like 4i and 5x .
Biological Activity
1-(3,4-Dimethoxybenzyl)-3-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)urea is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- IUPAC Name : 6-[(34-dimethoxyphenyl)methyl]-5-[4-(dimethylamino)phenyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{27}]trideca-1(9),2(7)-dien-3-one
- SMILES Notation : CN(C)c1ccc(C(N2)N(Cc(cc3)cc(OC)c3OC)c(sc3c4CCCC3)c4C2=O)cc1
Anticancer Activity
Research indicates that derivatives of urea compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds similar to this compound have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.
- Case Study : A study explored the effects of oxadiazole derivatives on various cancer cell lines, revealing that these compounds could induce apoptosis and inhibit tumor growth in vitro and in vivo .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- In Vitro Studies : Testing on human cell lines demonstrated that the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Mechanism : The inhibition of NF-kB signaling pathway was identified as a critical mechanism through which the compound exerts its anti-inflammatory effects .
Antimicrobial Activity
The antimicrobial potential of this compound has been assessed against various pathogens:
- Efficacy Against Bacteria and Fungi : In vitro studies show that it possesses significant antibacterial activity against Gram-positive bacteria and antifungal activity against Candida species.
- Quantitative Results : Minimum inhibitory concentration (MIC) values were determined, showing effective concentrations in the range of 10–50 μg/mL .
Research Findings Summary Table
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Anticancer | Cell line assays | Induced apoptosis in cancer cells; inhibited growth in xenograft models |
| Anti-inflammatory | Cytokine assays | Reduced TNF-alpha and IL-6 production; inhibited NF-kB pathway |
| Antimicrobial | MIC testing | Effective against Gram-positive bacteria and fungi; MIC 10–50 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
